2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-4-methyl-pentanoic acid (2,3-dihydro-benzo[1,4]dioxin-6-yl)-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-4-methyl-pentanoic acid (2,3-dihydro-benzo[1,4]dioxin-6-yl)-amide is a complex organic compound that belongs to the class of phthalimides These compounds are characterized by their aromatic heterocyclic structure containing a 1,3-dioxoisoindoline moiety
Preparation Methods
The synthesis of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-4-methyl-pentanoic acid (2,3-dihydro-benzo[1,4]dioxin-6-yl)-amide typically involves multiple steps. One common method includes the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then subjected to further reactions to introduce the desired functional groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles. Common reagents used in these reactions include acids, bases, and organic solvents. .
Scientific Research Applications
2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-4-methyl-pentanoic acid (2,3-dihydro-benzo[1,4]dioxin-6-yl)-amide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
When compared to other similar compounds, 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-4-methyl-pentanoic acid (2,3-dihydro-benzo[1,4]dioxin-6-yl)-amide stands out due to its unique structural features and reactivity. Similar compounds include:
Phthalimide derivatives: These compounds share the phthalimide core but differ in their functional groups and side chains.
Alkyl-phenylketones: These compounds have a ketone substituted by an alkyl group and a phenyl group, similar to the structure of the compound
This compound’s unique combination of functional groups and structural features makes it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C22H22N2O5 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanamide |
InChI |
InChI=1S/C22H22N2O5/c1-13(2)11-17(24-21(26)15-5-3-4-6-16(15)22(24)27)20(25)23-14-7-8-18-19(12-14)29-10-9-28-18/h3-8,12-13,17H,9-11H2,1-2H3,(H,23,25) |
InChI Key |
SKUGQBPCAVDONN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC2=C(C=C1)OCCO2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.